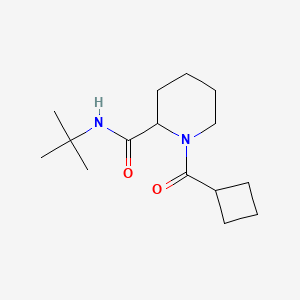![molecular formula C19H20ClN3O2 B7563014 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide](/img/structure/B7563014.png)
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide, also known as CPP-ACP, is a synthetic peptide that has gained significant attention in recent years due to its potential applications in the field of dentistry. CPP-ACP is a derivative of casein, a protein found in milk, and has been shown to have various beneficial effects on oral health.
Wirkmechanismus
The mechanism of action of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide is not yet fully understood, but it is believed to work by binding to tooth surfaces and forming a protective layer over the enamel. This layer helps to prevent the loss of minerals from the enamel and promotes the remineralization process. This compound has also been shown to inhibit the growth of harmful bacteria in the oral cavity, which can help to prevent the development of dental caries.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the oral cavity. Studies have shown that this compound can help to increase the concentration of calcium and phosphate ions in saliva, which can promote the remineralization process. This compound has also been shown to inhibit the activity of certain enzymes that are involved in the breakdown of the enamel matrix.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide is its potential to promote the remineralization of enamel and reduce the risk of dental caries. This compound is also relatively easy to synthesize and can be produced in large quantities. However, there are some limitations to using this compound in lab experiments. For example, the mechanism of action of this compound is not yet fully understood, and more research is needed to determine its long-term effects on oral health.
Zukünftige Richtungen
There are many potential future directions for research on 2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide. One area of interest is the development of new formulations of this compound that can be used in different applications, such as toothpaste or mouthwash. Another area of interest is the use of this compound in combination with other agents, such as fluoride, to enhance its effectiveness. Finally, more research is needed to determine the long-term effects of this compound on oral health and to develop new methods for its delivery.
Synthesemethoden
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide can be synthesized using a variety of methods, including solid-phase peptide synthesis and solution-phase peptide synthesis. The most common method involves the use of Fmoc chemistry, which involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The peptide is then synthesized using standard coupling reactions and deprotection steps. After synthesis, the peptide can be purified using HPLC or other chromatographic methods.
Wissenschaftliche Forschungsanwendungen
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide has been extensively researched for its potential applications in the field of dentistry. Studies have shown that this compound can help to remineralize enamel, reduce the risk of dental caries, and improve the overall oral health of patients. This compound has also been shown to have antibacterial properties, which can help to prevent the growth of harmful bacteria in the oral cavity.
Eigenschaften
IUPAC Name |
2-[[1-(2-chlorophenyl)-2-oxopyrrolidin-3-yl]-methylamino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2/c1-22(13-18(24)21-14-7-3-2-4-8-14)17-11-12-23(19(17)25)16-10-6-5-9-15(16)20/h2-10,17H,11-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGAGEEHUTUYYHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1)C2CCN(C2=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

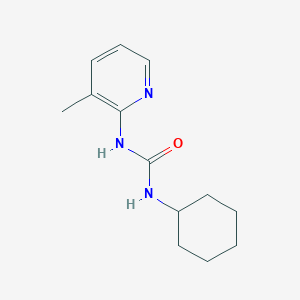
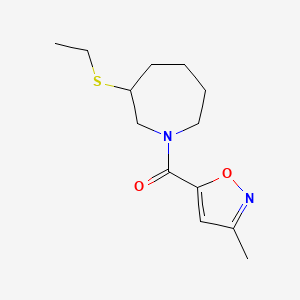
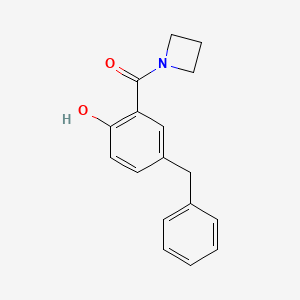
![2,5-difluoro-N-[2-(4-pyridin-2-yl-1,3-thiazol-2-yl)ethyl]benzamide](/img/structure/B7562955.png)
![N-methyl-3-[(1-methylbenzimidazol-2-yl)sulfanylmethyl]benzamide](/img/structure/B7562961.png)
![1-[3-(1-Propan-2-ylbenzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7562967.png)
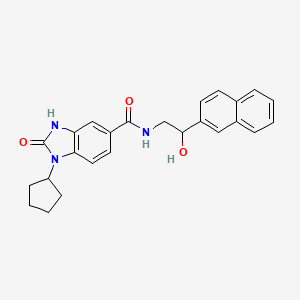
![N-[4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-4-phenoxybenzamide](/img/structure/B7562980.png)
![[4-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]-(2-methyl-1,3-thiazol-5-yl)methanone](/img/structure/B7562987.png)
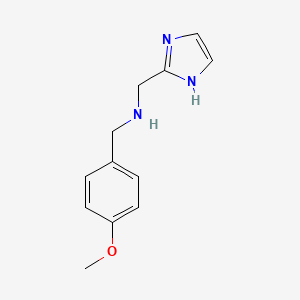

![1-(4-Hydroxycyclohexyl)-3-[2-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7563007.png)
